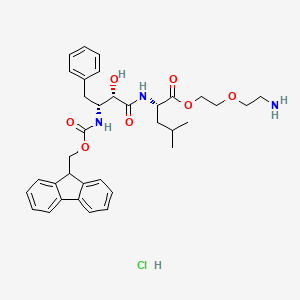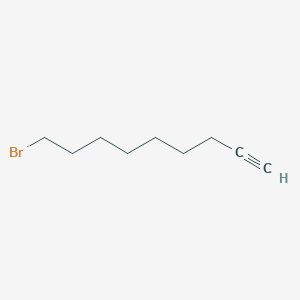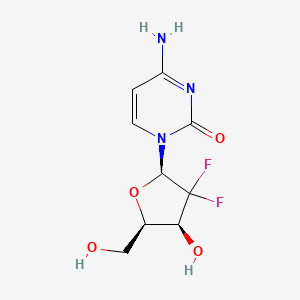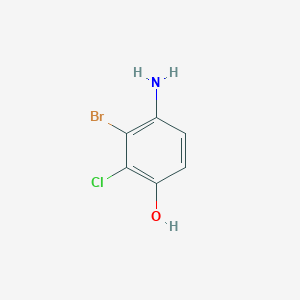![molecular formula C22H28O6 B13451345 (8R,9S,13S,14S,16R,17R)-3,4-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,17-diyl Diacetate](/img/structure/B13451345.png)
(8R,9S,13S,14S,16R,17R)-3,4-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,17-diyl Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16Alpha, 17Beta)- Estra-1, 3, 5(10)-triene-3, 4, 16, 17-tetrol-16,17-diacetate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and acetate esters. It is primarily used in scientific research to study estrogenic activity and its effects on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16Alpha, 17Beta)- Estra-1, 3, 5(10)-triene-3, 4, 16, 17-tetrol-16,17-diacetate typically involves multiple steps, starting from estradiol. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the estradiol molecule.
Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(16Alpha, 17Beta)- Estra-1, 3, 5(10)-triene-3, 4, 16, 17-tetrol-16,17-diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the acetate groups, reverting to the parent hydroxyl compound.
Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the parent hydroxyl compound.
Substitution: Formation of derivatives with different functional groups replacing the acetate esters.
Scientific Research Applications
(16Alpha, 17Beta)- Estra-1, 3, 5(10)-triene-3, 4, 16, 17-tetrol-16,17-diacetate is widely used in scientific research due to its estrogenic properties. Some applications include:
Chemistry: Studying the reactivity and stability of estrogen derivatives.
Biology: Investigating the role of estrogens in cellular processes and gene expression.
Medicine: Exploring potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Developing new materials and compounds with estrogenic activity for various applications.
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors (ERs) in target cells. This binding activates the receptors, leading to changes in gene expression and cellular function. The primary molecular targets are the ERα and ERβ receptors, which are involved in regulating various physiological processes, including reproductive function, bone density, and cardiovascular health.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen.
Estrone: Another naturally occurring estrogen with a similar structure.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
(16Alpha, 17Beta)- Estra-1, 3, 5(10)-triene-3, 4, 16, 17-tetrol-16,17-diacetate is unique due to its multiple hydroxyl and acetate groups, which enhance its stability and reactivity. This makes it a valuable tool for studying estrogenic activity and developing new therapeutic agents.
Properties
Molecular Formula |
C22H28O6 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-17-acetyloxy-3,4-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-11(23)27-19-10-17-15-4-5-16-13(6-7-18(25)20(16)26)14(15)8-9-22(17,3)21(19)28-12(2)24/h6-7,14-15,17,19,21,25-26H,4-5,8-10H2,1-3H3/t14-,15-,17+,19-,21+,22+/m1/s1 |
InChI Key |
HHVOTIQUQBHNAA-PMFYSIIHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)C)C)C=CC(=C4O)O |
Canonical SMILES |
CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)

![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)

![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)

![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)

![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)




![(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B13451338.png)
